molecular formula C8H8N4O2 B1299510 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid CAS No. 842972-32-1

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid

Cat. No. B1299510
CAS RN: 842972-32-1
M. Wt: 192.17 g/mol
InChI Key: YFTGQBVYIOJXMV-UHFFFAOYSA-N
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Description

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine is a compound that has been used in various areas of drug design due to its relatively simple structure and remarkable versatility . It has been used in the synthesis of novel compounds and in the creation of complexes with metals such as silver and platinum .


Synthesis Analysis

The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine has been accomplished by the oxidation of pyrimidinylhydrazones using an organoiodine (III) reagent . Other methods of synthesis have also been reported .


Molecular Structure Analysis

The molecular structure of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine consists of a triazolopyrimidine ring, which is isoelectronic with that of purines . The compound has a molecular weight of 148.17 g/mol .


Chemical Reactions Analysis

The 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine has been used in the synthesis of various compounds and complexes. For instance, it has been used in the creation of dinuclear silver complexes and platinum (II) coordination compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine include fluorescence in the visible range (486 nm) when irradiated with UV light (265 nm) . More detailed properties are not provided in the retrieved papers.

Scientific Research Applications

Fatty Acid-Binding Proteins (FABPs) Inhibitor

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . The compound could potentially be used as an inhibitor for these proteins, thus providing a new approach to treat these diseases.

Cancer Prevention

Cancer prevention agents are significant compounds which reduce or eliminate the free radicals and therefore protect the cells against oxidative injury . As a triazole derivative, this compound could potentially serve as a cancer prevention agent.

Antiproliferative Activities

The compound has shown moderate antiproliferative activities against three cancer cells, with IC 50 values < 80 μM . This suggests that it could be used in cancer treatment to inhibit the proliferation of cancer cells.

Pharmaceutical Testing

The compound is used for pharmaceutical testing . It can be used as a reference standard for accurate results in pharmaceutical research and development.

Chemical Properties Study

The compound can be used in the study of its chemical properties, such as its structure, melting point, boiling point, density, molecular formula, and molecular weight . This can help in understanding its behavior and interactions with other compounds.

Future Directions

The 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine has found numerous applications in medicinal chemistry . Its future directions could include further exploration of its applications in drug design, particularly given its structural similarities with the purine ring and its potential as a bio-isostere of certain functional groups .

properties

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-3-5(2)12-6(7(13)14)10-11-8(12)9-4/h3H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTGQBVYIOJXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360642
Record name 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid

CAS RN

842972-32-1
Record name 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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